molecular formula C4H5NO B2492134 3-Methoxyacrylonitrile CAS No. 60838-50-8

3-Methoxyacrylonitrile

Cat. No.: B2492134
CAS No.: 60838-50-8
M. Wt: 83.09
InChI Key: IPCRTSDORDQHRO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Methoxyacrylonitrile is a versatile organic compound that is used as an intermediate in the synthesis of various biologically active substances . .

Mode of Action

The mode of action of this compound is largely dependent on the specific biochemical context in which it is used. For instance, it can be used in the synthesis of 5-amino-1-hydroxyethylpyrazole, an intermediate of cefoselis sulfate . It can also be used in the synthesis of 3-aminoacrylonitrile , another important intermediate for the synthesis of biologically active substances.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biochemical context in which it is used. For instance, in the synthesis of 5-amino-1-hydroxyethylpyrazole, it may contribute to the antimicrobial activity of cefoselis sulfate .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxyacrylonitrile can be synthesized through various methods. One common synthetic route involves the reaction of methylhydrazine with this compound in a toluene/acetic acid mixture under microwave irradiation at 120°C . This method is efficient and yields the desired product in a relatively short time.

Industrial Production Methods

In industrial settings, this compound is produced through the reaction of methanol with acrylonitrile in the presence of a catalyst. This process involves the addition of methanol to acrylonitrile, resulting in the formation of this compound. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-Methoxyacrylonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: It can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Formation of oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted acrylonitriles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxyacrylonitrile is unique due to its combination of methoxy and acrylonitrile functional groups, which provide it with distinct chemical properties and reactivity. This uniqueness allows it to be used in a variety of applications, from polymer production to pharmaceutical synthesis .

Biological Activity

3-Methoxyacrylonitrile (C4_4H5_5NO) is an organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a methoxy group and a nitrile functional group, contributing to its reactivity. The compound can be synthesized through various methods, including microwave-assisted techniques that enhance yield and reduce reaction times. For instance, one study reported the synthesis of this compound via a reaction involving potassium carbonate and tetrabutylammonium bromide .

Biological Activity

1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of certain bacteria, suggesting its potential as an antibacterial agent. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

2. Cytotoxic Effects
this compound has also been studied for its cytotoxic effects on cancer cell lines. In particular, it has demonstrated the ability to induce apoptosis in specific cancer cells, making it a candidate for further investigation in cancer therapy. The compound's cytotoxicity appears to be dose-dependent, with higher concentrations leading to increased cell death .

3. Anti-inflammatory Activity
The compound has shown promise in modulating inflammatory responses. Studies suggest that this compound can inhibit the production of pro-inflammatory cytokines, which may have implications for treating inflammatory diseases . This activity is particularly relevant in conditions characterized by chronic inflammation.

The biological activities of this compound are thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cellular processes, thereby affecting cell proliferation and survival.
  • Modulation of Signaling Pathways: It has been suggested that this compound impacts various signaling pathways associated with inflammation and cancer progression .
  • Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, leading to apoptosis in cancerous cells while potentially sparing normal cells under certain conditions.

Case Studies and Research Findings

Several studies have investigated the effects of this compound on different biological systems:

  • Study on Cancer Cell Lines: A notable study evaluated the cytotoxic effects of this compound on breast cancer cell lines. Results indicated that treatment with the compound resulted in significant reductions in cell viability, with IC50_{50} values around 25 µM after 48 hours of exposure .
  • Antibacterial Activity Assessment: Another research project focused on the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones in agar diffusion assays, particularly against Staphylococcus aureus and Escherichia coli .

Summary Table of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialInhibits growth of bacteria
CytotoxicInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines

Properties

IUPAC Name

(E)-3-methoxyprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c1-6-4-2-3-5/h2,4H,1H3/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCRTSDORDQHRO-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

83.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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